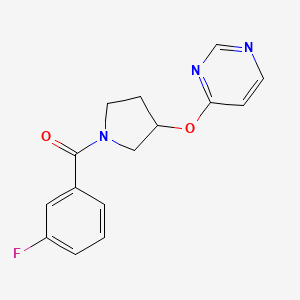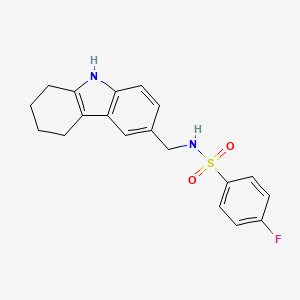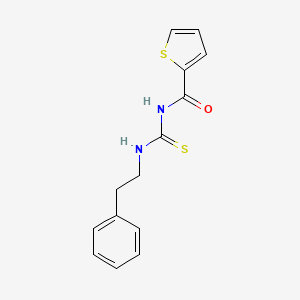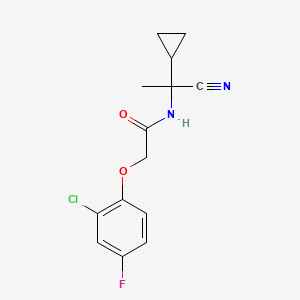![molecular formula C9H18N2O B2849103 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one CAS No. 791563-61-6](/img/structure/B2849103.png)
1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C9H18N2O . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. It has been used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead . It is also used in the synthesis of linkage isomers trans-bis [1-(2-aminoethyl)piperidine]dinitronickel and trans-bis [1-(2-aminoethyl)-piperidine]dinitritonickel .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 . The molecular weight of this compound is 170.25 .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it reacts with 3-methoxy salicylaldehyde to yield a tridentate Schiff base ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 170.25 , and it is a liquid at room temperature .Wirkmechanismus
Target of Action
The primary targets of 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are not explicitly mentioned in the available literature. Given the structural similarity to piperidine, it’s plausible that this compound could affect similar pathways. Piperidine and its derivatives have been implicated in a variety of biochemical pathways, including neurotransmission and enzymatic reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its molecular weight (170.25 g/mol ) is within the range that generally allows for good bioavailability.
Result of Action
As a derivative of piperidine, it might share some of the biological activities associated with this class of compounds, such as potential effects on neurotransmission . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one is its potent and selective inhibition of MAO-B, which makes it a useful tool for studying the role of dopamine and other neurotransmitters in various physiological processes. However, like any experimental tool, this compound has certain limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one, including the development of more potent and selective MAO-B inhibitors, the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other neurotransmitters and physiological processes. Additionally, further studies are needed to fully understand the potential risks and benefits of using this compound in laboratory experiments and clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various research areas. Its potent and selective inhibition of MAO-B makes it a useful tool for studying the role of dopamine and other neurotransmitters in various physiological processes. However, more research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one involves the reaction of piperidine with ethyl chloroacetate, followed by the reduction of the resulting ethyl 4-piperidone-3-carboxylate with sodium borohydride. The final product is obtained by reacting the resulting 1-[4-(2-hydroxyethyl)piperidin-1-yl]ethan-1-one with ammonium chloride.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(2-aminoethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCXSGVHBGIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2849022.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2849023.png)

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)


![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)

